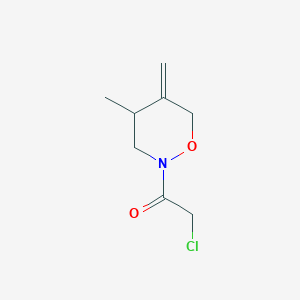

2-Chloro-1-(4-methyl-5-methylidene-1,2-oxazinan-2-yl)ethan-1-one

Description

2-Chloro-1-(4-methyl-5-methylidene-1,2-oxazinan-2-yl)ethan-1-one is a heterocyclic compound featuring a 1,2-oxazinan ring substituted with methyl and methylidene groups, coupled with a chloroacetyl moiety. This compound’s structure suggests applications as an intermediate in pharmaceutical or agrochemical synthesis, particularly for constructing nitrogen- and oxygen-containing heterocycles.

Properties

CAS No. |

74776-49-1 |

|---|---|

Molecular Formula |

C8H12ClNO2 |

Molecular Weight |

189.64 g/mol |

IUPAC Name |

2-chloro-1-(4-methyl-5-methylideneoxazinan-2-yl)ethanone |

InChI |

InChI=1S/C8H12ClNO2/c1-6-4-10(8(11)3-9)12-5-7(6)2/h6H,2-5H2,1H3 |

InChI Key |

SBJFYJKHIUECDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(OCC1=C)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2-OXAZINE, 2-(CHLOROACETYL)TETRAHYDRO-4-METHYL-5-METHYLENE- typically involves the reaction of chloroacetyl chloride with a suitable precursor containing the oxazine ring. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include toluene and dichloromethane, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2H-1,2-OXAZINE, 2-(CHLOROACETYL)TETRAHYDRO-4-METHYL-5-METHYLENE- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxazine ring to more saturated derivatives.

Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxidized oxazine derivatives, reduced tetrahydrooxazine compounds, and substituted derivatives with various functional groups replacing the chloroacetyl moiety .

Scientific Research Applications

2H-1,2-OXAZINE, 2-(CHLOROACETYL)TETRAHYDRO-4-METHYL-5-METHYLENE- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-1,2-OXAZINE, 2-(CHLOROACETYL)TETRAHYDRO-4-METHYL-5-METHYLENE- involves its interaction with molecular targets such as enzymes and receptors. The oxazine ring can participate in various biochemical pathways, leading to the modulation of biological activities. The chloroacetyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Target vs. In contrast, the target’s oxazinan ring may confer greater solubility and conformational flexibility.

- Target vs. Chlorocyclopropyl-Triazole Derivative : The triazole moiety in introduces hydrogen-bonding capacity, often exploited in drug design (e.g., antifungal agents). The target’s methylidene group could enable Diels-Alder reactions, absent in .

- Target vs. Pyrrolyl Derivative : The pyrrole ring in provides a nucleophilic nitrogen site, useful for metal coordination (e.g., catalysis). The oxazinan ring in the target may instead stabilize transition states in cycloadditions.

Key Observations :

- The target’s synthesis may mirror oxazinan ring-forming strategies, such as cyclization of β-chloroamide intermediates.

- The triazole derivative highlights industrial scalability through salt-based purification, a tactic applicable to the target compound if polar functional groups are present.

- Commercial availability of underscores the importance of chloroacetyl-pyrrole motifs in high-throughput synthesis.

Key Observations :

- The target’s methylidene group differentiates it from other compounds, enabling unique reactivity in cycloadditions or polymerizations.

- Fluorenyl and pyrrole derivatives are more established in materials science, whereas the triazole analog has clearer pharmaceutical relevance.

Biological Activity

2-Chloro-1-(4-methyl-5-methylidene-1,2-oxazinan-2-yl)ethan-1-one is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a chloro group and an oxazinan ring, contributing to its unique reactivity and biological interactions. The molecular formula is C₉H₁₀ClN₃O, and it exhibits specific stereochemistry that may influence its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Below is a summary of key findings regarding its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that derivatives of oxazinan compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| 2-Chloro-1-(4-methyl-5-methylidene-1,2-oxazinan-2-yl)ethan-1-one | 20–40 | Staphylococcus aureus |

| Related Oxazinan Derivative | 40–70 | Escherichia coli |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of 2-Chloro-1-(4-methyl-5-methylidene-1,2-oxazinan-2-yl)ethan-1-one has been evaluated in vitro. In studies involving cancer cell lines, the compound exhibited cytotoxic effects that were dose-dependent.

Case Study:

In a study published in PLOS ONE, the compound was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated an IC50 value of approximately 25 µM for breast cancer cells, suggesting moderate potency compared to standard chemotherapeutics.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.